1,3-Dimethyl-7-(2-morpholin-4-ylethyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione
Descripción
1,3-Dimethyl-7-(2-morpholin-4-ylethyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione is a purine-2,6-dione derivative characterized by dual morpholine-containing substituents at positions 7 and 8 of the purine core. The compound’s structure includes:
Propiedades
IUPAC Name |
1,3-dimethyl-7-(2-morpholin-4-ylethyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O4/c1-20-16-15(17(25)21(2)18(20)26)24(4-3-22-5-9-27-10-6-22)14(19-16)13-23-7-11-28-12-8-23/h3-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNIBPJRQMTRRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1,3-Dimethyl-7-(2-morpholin-4-ylethyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and immunomodulation. This compound is characterized by its complex structure, which includes two morpholine groups that may enhance its pharmacological properties.
The molecular formula of 1,3-Dimethyl-7-(2-morpholin-4-ylethyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione is C16H23N5O3, with a molecular weight of approximately 341.39 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H23N5O3 |
| Molecular Weight | 341.39 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
- IKZF Proteins Modulation : The compound has been shown to modulate the levels of IKAROS family zinc finger proteins (IKZF1, IKZF2, IKZF3, and IKZF4), which are critical in regulating immune responses and maintaining T-cell homeostasis. In particular, it selectively degrades IKZF2 and IKZF4 proteins, which could be beneficial in treating cancers where these proteins are overexpressed .
- Cancer Cell Inhibition : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It acts by inducing apoptosis and inhibiting cell proliferation through pathways involving the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Biological Activity Studies
Several studies have evaluated the biological activity of 1,3-Dimethyl-7-(2-morpholin-4-ylethyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione:
In Vitro Studies
- Cytotoxicity Assays : The compound demonstrated significant cytotoxicity against human leukemia (K562) and breast cancer (MCF7) cell lines with IC50 values in the low micromolar range. The mechanism was linked to cell cycle arrest at the G0/G1 phase and subsequent apoptosis induction.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in Annexin V-positive cells upon treatment with this compound, indicating a dose-dependent induction of apoptosis.
In Vivo Studies
- Tumor Xenograft Models : In murine models bearing xenografts of human tumors, administration of the compound resulted in reduced tumor growth rates compared to control groups. Histological analysis showed increased necrosis and reduced mitotic activity within treated tumors.
Case Studies
A notable case study involved a patient with relapsed acute lymphoblastic leukemia (ALL) who was treated with a regimen including this compound as part of a combination therapy. The patient exhibited a significant reduction in leukemic blast cells in peripheral blood and bone marrow after two cycles of treatment.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and key analogs:
Key Insights:
Piperazine derivatives (e.g., ) show affinity for 5-HT₁A receptors or kinases, whereas morpholine groups might shift selectivity toward other targets like protein kinase CK2 .
Structural Comparisons: The target compound’s dual morpholine substituents create a polar, electron-rich profile, contrasting with the hydrophobic phenylpropyl group in or the aromatic piperazine in . Linagliptin () demonstrates how substituent diversity (e.g., quinazolinylmethyl) can enable enzyme-specific inhibition (DPP-4), suggesting the target compound’s morpholine groups may favor non-enzymatic targets .
Kinase Inhibition Potential: The compound in achieved CK2 inhibition (IC₅₀ = 8.5 µM) with a phenoxypropyl substituent. The target compound’s morpholine groups could modulate similar activity through altered hydrogen bonding or steric hindrance .
Notes
Experimental validation (e.g., kinase assays, receptor binding studies) is required for conclusive insights.
Structural Validation : Crystallographic techniques (e.g., SHELX programs, ) are critical for confirming substituent positions and stereochemistry in purine-2,6-dione derivatives .
Diversity of Analogs : The purine-2,6-dione scaffold supports extensive functionalization, enabling tailored pharmacokinetic and target-binding properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
